Linker Architecture Comparison: X Azide (C11 Aminohexanoyl) vs. PEG2 Azide (C6 Spacer) vs. PEG3 Azide
Coumarin 343 X azide contains an 11-atom aminohexanoyl linker (approximate length 13-15 Å), providing substantially greater spatial separation between the coumarin fluorophore and the azide conjugation handle than the 6-atom PEG2 spacer (6-7 Å) in Coumarin 343 PEG2 azide (CAS 1807503-82-7) or the 9-atom PEG3 spacer. This extended linker architecture minimizes steric crowding upon conjugation to bulky biomolecules such as antibodies, which is critical for preserving fluorescence quantum yield post-conjugation and maintaining target recognition/binding affinity. While no direct head-to-head quenching comparison data are publicly available across these exact compounds, class-level inference from bioconjugation literature indicates that shorter linkers in fluorophore conjugates correlate with increased fluorescence quenching and reduced labeling efficiency. The X-azide variant was specifically introduced as a replacement for Coumarin 343 azide (PEG2 linker) to address performance limitations in demanding conjugation applications.
| Evidence Dimension | Linker length (atoms) |
|---|---|
| Target Compound Data | 11 atoms (aminohexanoyl linker) |
| Comparator Or Baseline | Coumarin 343 azide (PEG2): 6 atoms; Coumarin 343 PEG3 azide: 9 atoms |
| Quantified Difference | Approximately 5 additional atoms vs. PEG2 variant (~2× linker length) |
| Conditions | Molecular structure comparison based on published chemical formulas and IUPAC nomenclature |
Why This Matters
For conjugation to antibodies or large proteins, longer linkers reduce fluorescence quenching and preserve binding affinity, making X azide the preferred choice for sensitive immunoassays and protein labeling workflows.
